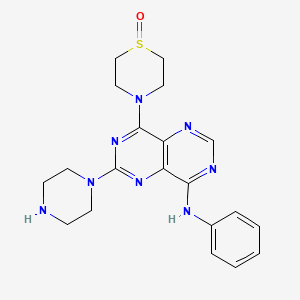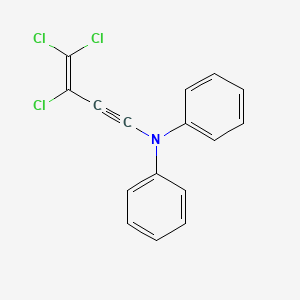
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a phenyl group attached to a nitrogen atom, which is further connected to a trichlorobut-3-en-1-yn-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with trichlorobut-3-en-1-yn-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions include quinones, amines, and substituted anilines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenyl-N-(3-chloroprop-2-en-1-yn-1-yl)aniline
- N-Phenyl-N-(3,4-dichlorobut-3-en-1-yn-1-yl)aniline
- N-Phenyl-N-(3,4,4-trifluorobut-3-en-1-yn-1-yl)aniline
Uniqueness
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline is unique due to the presence of three chlorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct electronic and steric properties make it a valuable subject for various chemical and biological studies .
Eigenschaften
CAS-Nummer |
82505-77-9 |
|---|---|
Molekularformel |
C16H10Cl3N |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
N-phenyl-N-(3,4,4-trichlorobut-3-en-1-ynyl)aniline |
InChI |
InChI=1S/C16H10Cl3N/c17-15(16(18)19)11-12-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H |
InChI-Schlüssel |
LFSLDQKQXTYMLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C#CC(=C(Cl)Cl)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
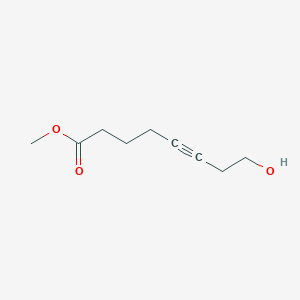
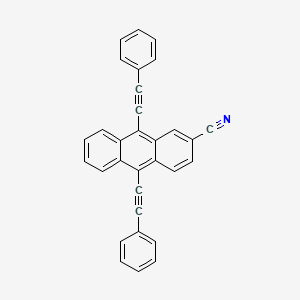

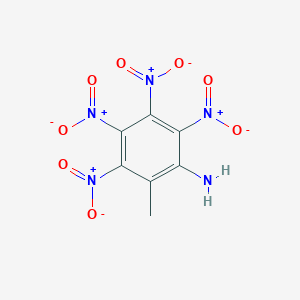
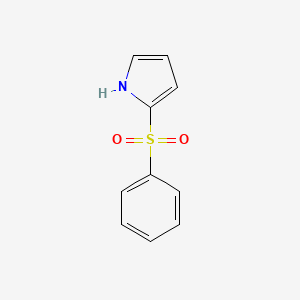
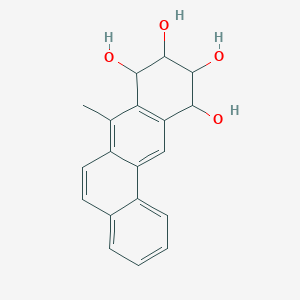
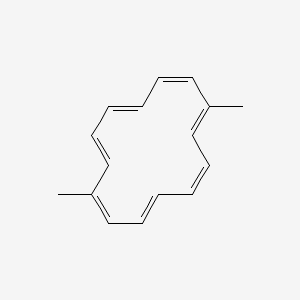

![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)
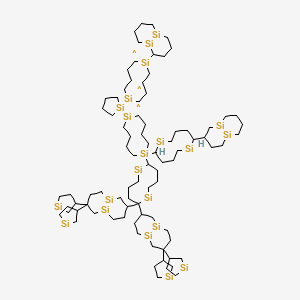
![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
